N4,N4-Dimethylbenzene-1,2,4-triamine hcl

Vue d'ensemble

Description

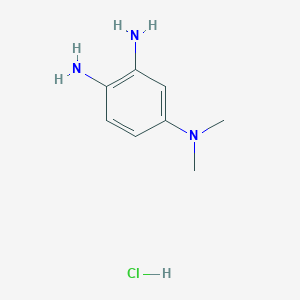

N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a derivative of benzene with three amine groups and two methyl groups attached to the benzene ring

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from benzene. The process involves nitration, reduction, and subsequent methylation steps.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The production process involves the use of catalysts and controlled reaction conditions to achieve the desired product.

Types of Reactions:

Oxidation: N4,N4-Dimethylbenzene-1,2,4-triamine HCl can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amines and other reduced forms.

Substitution: Substituted benzene derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which N4,N4-Dimethylbenzene-1,2,4-triamine HCl exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparaison Avec Des Composés Similaires

Benzene-1,2,4-triamine: A simpler compound without methyl groups.

N,N-Dimethylbenzene-1,2,4-triamine: Similar structure but with different substitution patterns.

Benzene-1,2,4,5-tetramine: An additional amine group compared to the compound .

This comprehensive overview provides a detailed understanding of N4,N4-Dimethylbenzene-1,2,4-triamine HCl, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride (also known as 4-N,N-dimethylbenzene-1,2,4-triamine HCl) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, examining relevant research findings, biochemical properties, and potential therapeutic applications.

Enzyme Interactions

Research indicates that N4,N4-Dimethylbenzene-1,2,4-triamine HCl interacts with various enzymes and proteins. Notably, it has been shown to inhibit the activity of specific tyrosine kinases, which play crucial roles in cell signaling pathways involved in cancer progression. This inhibition can lead to the induction of apoptosis in cancer cells by activating caspase enzymes and promoting mitochondrial cytochrome c release.

Cellular Effects

The compound exhibits significant effects on cellular processes. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. These findings suggest a potential role for this compound in cancer therapy.

Animal Model Studies

In animal models, this compound has shown varied effects based on dosage. Low doses are associated with minimal toxicity while providing therapeutic benefits such as tumor growth inhibition and improved survival rates in cancer models. Conversely, higher doses may lead to increased toxicity, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes in the liver. This metabolic pathway leads to the formation of several metabolites that may also exhibit biological activity. Understanding these pathways is crucial for predicting both efficacy and potential side effects in clinical settings.

Transport and Distribution

The transport of this compound within biological systems is facilitated by various transporters and binding proteins. Its ability to be actively transported across cell membranes via ATP-binding cassette (ABC) transporters underscores its potential bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of this compound:

- Study on Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis induction in breast cancer cell lines (MCF-7), highlighting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens; however, further research is needed to confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| N1,N2-Dimethylbenzene-1,2-diamine | C8H12N2 | 0.96 |

| N-Methyl-1,2-benzenediamine dihydrochloride | C8H12Cl2N2 | 0.94 |

| 1,3-Diaminobenzene | C6H8N2 | 0.89 |

This compound's unique arrangement of amino groups allows for distinct reactivity patterns and biological interactions not present in other compounds with fewer or differently positioned amino groups.

Propriétés

IUPAC Name |

4-N,4-N-dimethylbenzene-1,2,4-triamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11(2)6-3-4-7(9)8(10)5-6;/h3-5H,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAOOUDHBWSADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00637577 | |

| Record name | N~4~,N~4~-Dimethylbenzene-1,2,4-triamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16058-93-8 | |

| Record name | NSC88144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~4~,N~4~-Dimethylbenzene-1,2,4-triamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.